molecular formula C20H21N3O5S2 B2943071 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 862807-67-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2943071
M. Wt: 447.52
InChI Key: NINGYHNTOIRDTR-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DMTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of benzothiazole derivatives, which have been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Synthesis of Radiopharmaceutical Precursors

Research on compounds similar to "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" includes the development of methodologies for synthesizing precursors to radiopharmaceuticals. For example, Bobeldijk et al. (1990) described a simple and high-yield synthesis method for precursors of (S)-123I-IBZM, a radiopharmaceutical used in neuroimaging, starting from dimethoxybenzoic acid derivatives (Bobeldijk et al., 1990).

Antibacterial and Antimalarial Activities

Compounds structurally related to the mentioned benzamide have been explored for their antibacterial and antimalarial activities. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from natural compounds, demonstrating significant inhibitory activity on cyclooxygenase enzymes, with notable analgesic and anti-inflammatory properties. These compounds displayed high inhibitory activity and could serve as leads for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Novel Synthetic Routes for Heterocyclic Compounds

The interest in benzothiazol derivatives extends to their use in synthesizing a wide range of heterocyclic compounds. Darweesh et al. (2016) developed an efficient microwave-mediated synthesis approach for benzothiazole- and benzimidazole-based heterocycles, showcasing the versatility of these compounds in constructing complex molecules with potential biological activities (Darweesh et al., 2016).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-15-9-10-16(28-2)18-17(15)21-20(29-18)22-19(24)13-5-7-14(8-6-13)30(25,26)23-11-3-4-12-23/h5-10H,3-4,11-12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINGYHNTOIRDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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